molecular formula C19H17FN4O3S2 B276181 N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea

Número de catálogo B276181
Peso molecular: 432.5 g/mol
Clave InChI: ITBSLRKIZCNDHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-({[3-cyclopropyl-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 is a potent inhibitor of JAK3, which is primarily expressed in immune cells.

Mecanismo De Acción

CP-690,550 inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways, including those mediated by interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has a selective inhibitory effect on JAK3, which is primarily expressed in immune cells, while sparing other JAK family members, such as JAK1 and JAK2, which are involved in other signaling pathways.
Biochemical and Physiological Effects:
CP-690,550 has been shown to inhibit the proliferation and activation of T cells, B cells, and natural killer (NK) cells, which are involved in the pathogenesis of autoimmune diseases. It also reduces the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. CP-690,550 has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CP-690,550 has several advantages for lab experiments, including its potency, selectivity, and specificity for JAK3 inhibition. It is also available in a highly pure form, which makes it suitable for in vitro and in vivo studies. However, CP-690,550 has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a short half-life in vivo, which requires frequent dosing in animal studies.

Direcciones Futuras

CP-690,550 has shown promising results in preclinical and clinical studies, and several future directions can be explored. These include the development of more potent and selective JAK inhibitors, the investigation of CP-690,550 in other autoimmune diseases, the evaluation of its long-term safety and efficacy, and the exploration of combination therapy with other immunomodulatory agents. Additionally, the role of JAK3 inhibition in cancer and infectious diseases can be further investigated.

Métodos De Síntesis

CP-690,550 is synthesized using a multi-step process that involves the reaction of 3-cyclopropyl-4-oxo-6-(4-fluorophenyl)-3,4-dihydrothieno[3,2-d]pyrimidine-2-sulfanyl acetic acid with N-methylurea. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent. The resulting product is purified using column chromatography to obtain CP-690,550 as a white solid.

Aplicaciones Científicas De Investigación

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its role in preventing organ transplant rejection and treating graft-versus-host disease. CP-690,550 has shown promising results in preclinical studies and has been evaluated in several clinical trials.

Propiedades

Fórmula molecular

C19H17FN4O3S2

Peso molecular

432.5 g/mol

Nombre IUPAC

2-[3-cyclopropyl-6-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C19H17FN4O3S2/c1-21-18(27)23-15(25)9-28-19-22-13-8-14(10-2-4-11(20)5-3-10)29-16(13)17(26)24(19)12-6-7-12/h2-5,8,12H,6-7,9H2,1H3,(H2,21,23,25,27)

Clave InChI

ITBSLRKIZCNDHW-UHFFFAOYSA-N

SMILES

CNC(=O)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)SC(=C2)C4=CC=C(C=C4)F

SMILES canónico

CNC(=O)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)SC(=C2)C4=CC=C(C=C4)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.